molecular formula C6H4ClNO2 B146284 1-Chloro-2-nitrobenzene CAS No. 88-73-3

1-Chloro-2-nitrobenzene

Cat. No.: B146284
CAS No.: 88-73-3
M. Wt: 157.55 g/mol
InChI Key: BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Description

1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or forinic acid as hydrogen donor. Reaction of this compound with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720(zeolite).
This compound is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)

Mechanism of Action

Target of Action

1-Chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho-hydrogens has been replaced by chlorine . It primarily targets aromatic compounds, particularly benzene derivatives, due to its electrophilic nature .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . This process occurs in two steps:

Biochemical Pathways

This compound can undergo nucleophilic aromatic substitution reactions . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .

Pharmacokinetics

This compound has a molecular mass of 157.6, a boiling point of 246°C, and a melting point of 33°C . It has a density of 1.4 g/cm³ and is insoluble in water . Its vapour pressure at 20°C is 0.6 kPa, indicating that it can exist in the air in a vapor form . These properties impact its bioavailability and distribution in the environment.

Result of Action

The result of the action of this compound is the formation of new compounds through electrophilic aromatic substitution and nucleophilic aromatic substitution . These reactions can lead to the formation of a variety of products, depending on the specific conditions and reactants involved.

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is combustible and can cause fire or explosion . It gives off irritating or toxic fumes in a fire . It is also toxic if swallowed, harmful in contact with skin, and toxic to aquatic life . Therefore, it is crucial to handle this compound with care, ensuring good ventilation, preventing dust dispersion, and using protective clothing .

Properties

IUPAC Name

1-chloro-2-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID0020280
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Molecular Weight

157.55 g/mol
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Physical Description

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C
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Flash Point

261 °F (NTP, 1992), 127 °C, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none
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Density

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Yellow crystals, Monoclinic needles

CAS No.

88-73-3, 25167-93-5
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Melting Point

90 to 91 °F (NTP, 1992), 32 °C, 33 °C
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Synthesis routes and methods I

Procedure details

Example VI was repeated except that the 2-chloronitrobenzene/2-chloropropionate/DMF solution was added over a period of 30 minutes during which the temperature of the reaction mixture was maintained at 25°-30° C. by intermittent cooling with an ice/water bath, and stirring of the reaction mixture was continued for 30 minutes after completion of this dropwise addition. The reaction mixture was then poured into 150 ml of 1N HCl and extracted with four 150 ml portions of diethyl ether. The ether layers were combined, dried over MgSO4, and concentrated to give an oil which was adsorbed on 15 g of silica gel (230-400 mesh). This was loaded on a column of 200 g of silica gel which was eluted with 30% dichloromethane/70% petroleum ether under nitrogen pressure to give 0.65 g of unreacted 2-chloronitrobenzene and 8.4 g of methyl 2-(3-chloro-4-nitrobenzene)propionate--a yield of about 68%.
Name
2-chloronitrobenzene 2-chloropropionate DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the equation of the process according to the invention, chlorobenzene is reacted with nitric acid to give nitrochlorobenzene and water. Thus, chlorobenzene and nitric acid are introduced into the process, and nitrochlorobenzene and water are discharged; the sulphuric acid/phosphoric acid/water mixture described being the reaction medium. Since, in the case of industrial implementation, it is advantageous to use water-containing nitric acids, the water of the water-containing nitric acid used has to be discharged in addition to the water of the reaction.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-nitrobenzene
Reactant of Route 2
1-Chloro-2-nitrobenzene
Reactant of Route 3
1-Chloro-2-nitrobenzene
Reactant of Route 4
1-Chloro-2-nitrobenzene
Reactant of Route 5
1-Chloro-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-nitrobenzene

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